N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-5-24(6-2)15-9-7-14(8-10-15)21-17(25)12-27-20-22-18-16(11-13(3)28-18)19(26)23(20)4/h7-11H,5-6,12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLQZDPLOMFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Heterocycle Modifications
The thienopyrimidinone core is a critical pharmacophore. Variations in its substitution and fusion patterns significantly influence activity and physicochemical properties:
Acetamide Side Chain Variations
The sulfanyl-linked acetamide side chain’s substituents dictate solubility, bioavailability, and target affinity:
- Key Observations: The diethylamino group in the target compound improves water solubility, critical for oral bioavailability.
Biological Activity
N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activity. This article presents a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thieno[2,3-d]pyrimidine core linked to a diethylamino-substituted phenyl group through a sulfanyl acetamide moiety. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The thieno[2,3-d]pyrimidine core is known to inhibit various enzymes involved in cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.
- Receptor Modulation : The diethylamino group may interact with neurotransmitter receptors, influencing neuronal activity and offering potential neuropharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.021 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.012 mg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics or antimicrobial agents.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 4.5 |
| A549 (lung cancer) | 6.0 |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. Results indicated significant activity against multidrug-resistant strains of bacteria .
- Anticancer Properties : In a recent investigation published in Cancer Letters, researchers explored the anticancer activity of this compound in preclinical models. The results demonstrated that it effectively reduced tumor growth in xenograft models and induced apoptosis in cancer cells .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing the compound with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
Core Formation : Construct the thieno[2,3-d]pyrimidinone scaffold via cyclization of thiourea derivatives with α-ketoesters under reflux in polar solvents (e.g., ethanol or DMF) .
Sulfanyl Acetamide Introduction : React the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Functionalization : Attach the diethylaminophenyl group via nucleophilic substitution, optimized using catalysts like triethylamine in toluene .
Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography. Yield and purity depend on strict temperature control and solvent selection .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and scaffold integrity .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H absence post-sulfanyl linkage) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Advanced: How can researchers resolve contradictions in solubility data between this compound and its analogs?
Methodological Answer:
Experimental Reassessment : Perform solubility tests in DMSO, ethanol, and water under standardized conditions (e.g., shake-flask method) .
Computational Analysis : Calculate logP values (e.g., using ChemAxon or Schrodinger Suite) to correlate substituent hydrophobicity with solubility trends .
Structural Comparison : Compare analogs (e.g., halogen vs. methyl substitutions) to identify substituent effects on solubility .
Example : Ethoxy groups (logP ~1.5) may reduce solubility compared to acetamido derivatives (logP ~0.8) .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., diethylamino → acetylphenyl) and assess biological activity .
Biological Testing : Conduct enzyme inhibition (e.g., kinase assays) and cytotoxicity (e.g., MTT on cancer cell lines) to rank potency .
QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Example Table: Key Structural Analogs
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3,5-Dimethylphenyl substitution | Anticancer: 12 µM | |
| 4-Chlorophenyl substitution | Enzyme inhibition: 8 µM | |
| Methoxy group addition | Improved bioavailability |
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase Glo) to measure target modulation .
- Cytotoxicity : Employ MTT/XTT assays on HEK-293 or HeLa cells (48–72 hr exposure) .
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry .
Advanced: How can computational methods enhance mechanistic studies?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase) .
Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability over 100 ns .
Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with pyrimidine N1) .
Advanced: What industrial-scale synthesis methods maintain efficiency without compromising purity?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and temperature for core formation (e.g., 80°C, 30 min) .
- Process Analytical Technology (PAT) : Integrate inline FTIR/HPLC for real-time monitoring .
- Design of Experiments (DoE) : Use response surface methodology to maximize yield (>85%) .
Basic: What purification strategies effectively isolate the compound from by-products?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) .
- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation .
- Impurity Analysis : Identify side products (e.g., unreacted intermediates) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
